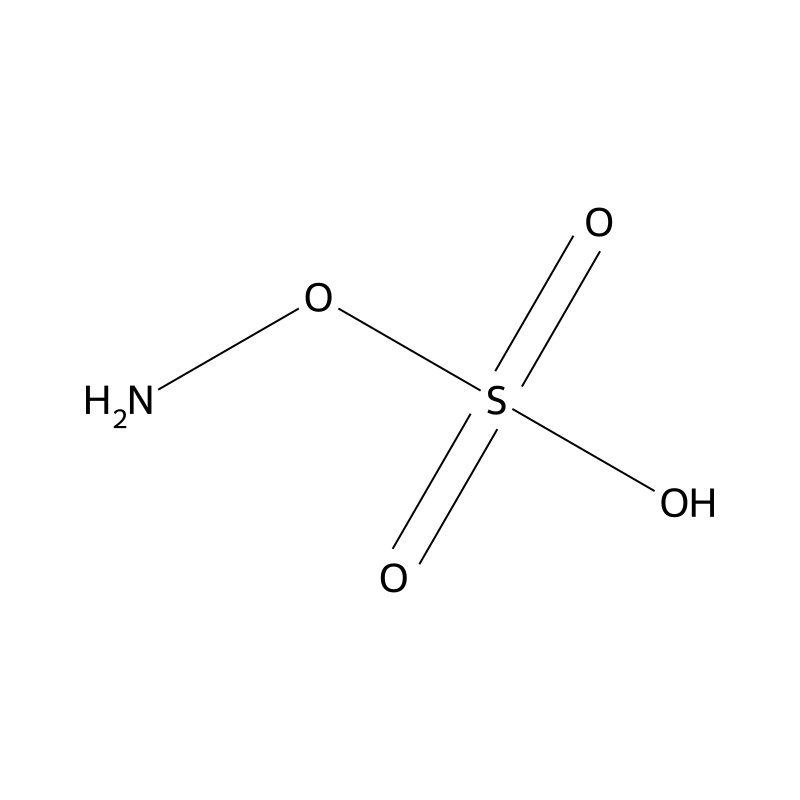

Hydroxylamine-O-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Amination Reagent: HO-SO3H acts as a mild and selective aminating agent for introducing amino groups (-NH2) into organic molecules. This is crucial in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. For example, a study published in the journal Tetrahedron Letters describes the use of HO-SO3H for the synthesis of N-aminopiperidine, a key building block in numerous drug molecules [].

Polymerization Catalyst:

- HO-SO3H can act as a catalyst for the polymerization of various monomers. This ability is valuable in the development of new materials with specific properties, such as improved strength, flexibility, and conductivity. A study published in the journal Polymer explores the use of HO-SO3H as a catalyst for the ring-opening polymerization of cyclic ethers [].

Other Applications:

- HO-SO3H has also been explored in other areas of scientific research, including:

- Diazene Synthesis: Reacting HO-SO3H with an alkali can lead to the formation of diazene (N2H2), a colorless gas used in various industrial applications [].

- Biological Studies: Some studies have investigated the potential use of HO-SO3H in specific biological contexts, such as its interaction with DNA []. However, it is important to note that this research is still ongoing and the full implications are not yet fully understood.

Hydroxylamine-O-sulfonic acid, also known as aminosulfuric acid, is an inorganic compound with the molecular formula . It is a white, hygroscopic solid that is soluble in water. The compound exists predominantly as a zwitterion, represented more accurately as . Hydroxylamine-O-sulfonic acid is primarily synthesized through the sulfonation of hydroxylamine using oleum or chlorosulfonic acid, making it a versatile reagent in organic synthesis .

- Reactions with Carbonyl Compounds: At room temperature, it reacts with aldehydes and ketones to form oxime-O-sulfonic acids. These compounds can further convert to nitriles upon heating, and alicyclic ketones can yield lactams under acidic conditions .

- Amination Reactions: Hydroxylamine-O-sulfonic acid can aminate various substrates, including sulfur compounds and phosphorus compounds, leading to the formation of sulfinimines and phosphine imides .

- Formation of Heterocycles: It can also be used in cyclization reactions to produce heterocycles such as oxaziridines and pyrazolo[1,5-a]pyridines .

The synthesis of hydroxylamine-O-sulfonic acid can be achieved through several methods:

- Sulfonation of Hydroxylamine Sulfate: This method involves treating hydroxylamine sulfate with fuming sulfuric acid (oleum):

- Chlorosulfonic Acid Method: Another approach utilizes chlorosulfonic acid for sulfonation, which has been refined over the years for efficiency .

Hydroxylamine-O-sulfonic acid finds numerous applications in organic synthesis:

- Amination Reagent: It serves as a reagent for introducing amino groups into various organic compounds.

- Synthesis of Nitriles and Oximes: It is employed for converting aldehydes into nitriles and oximes, which are valuable intermediates in organic chemistry .

- Preparation of Nitrogen-Containing Heterocycles: The compound is utilized in synthesizing complex nitrogen-containing heterocycles that are important in pharmaceuticals and agrochemicals .

Interaction studies involving hydroxylamine-O-sulfonic acid have revealed its reactivity with various substrates, leading to significant synthetic transformations. For example, its reaction with aromatic ethers can yield diarylsulfones under specific conditions. This highlights its utility in diverse synthetic pathways and its ability to facilitate complex

Several compounds share structural or functional similarities with hydroxylamine-O-sulfonic acid. Here are a few notable examples:

| Compound | Structural Formula | Unique Features |

|---|---|---|

| Hydroxylamine | A simpler amine that lacks sulfonate functionality. | |

| Sulfamic Acid | Contains a sulfonamide group; used as a reagent for sulfonation. | |

| Aminothiazole | Varies | Contains both nitrogen and sulfur; used in medicinal chemistry. |

| Hydroxylammonium Sulfate | A precursor to hydroxylamine-O-sulfonic acid; less reactive. |

Hydroxylamine-O-sulfonic acid is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to engage in a wide range of

Nucleophilic and Electrophilic Reactivity

Hydroxylamine-O-sulfonic acid demonstrates exceptional synthetic versatility through its ability to function as both nucleophilic and electrophilic reagent depending on reaction conditions. The compound exists in the solid state as a zwitterion with the formula H₃N⁺OSO₃⁻, analogous to sulfamic acid, which enables its dual reactivity pattern. Under basic conditions, hydroxylamine-O-sulfonic acid reacts as an electrophile, while under neutral or acidic conditions it functions as a nucleophile.

The electrophilic character of hydroxylamine-O-sulfonic acid emerges from the electron-withdrawing sulfonate group, which induces polarity inversion of the nitrogen center. This umpolung effect transforms the typically nucleophilic nitrogen into an electrophilic center capable of accepting electron density from nucleophiles. Recent investigations have demonstrated that reagents derived from hydroxylamines, including hydroxylamine-O-sulfonic acid, facilitate stereo- and regioselective bond-formation reactions without requiring expensive metal catalysts.

The nucleophilic reactivity of hydroxylamine-O-sulfonic acid becomes prominent in reactions with carbonyl compounds, where it attacks electrophilic carbon centers to form oxime derivatives. This nucleophilic behavior is particularly evident in reactions with aldehydes and ketones at room temperature and below, where hydroxylamine-O-sulfonic acid forms the corresponding oxime-O-sulfonic acids or their salts. The compound's ability to switch between nucleophilic and electrophilic modes makes it exceptionally valuable for complex synthetic transformations.

Studies have shown that hydroxylamine-O-sulfonic acid can serve as an aminocation, providing primary anilines when treated with phenylboron derivatives. This reaction proceeds without transition metal catalysts and benefits from easy handling procedures, making it attractive for large-scale synthetic applications. The dual reactivity pattern of hydroxylamine-O-sulfonic acid has been exploited in numerous synthetic methodologies, establishing it as a cornerstone reagent in modern organic chemistry.

Bond Formation Strategies

Sulfur-Nitrogen Bond Formation

Hydroxylamine-O-sulfonic acid demonstrates remarkable efficiency in sulfur-nitrogen bond formation reactions, enabling the synthesis of sulfilimines and related sulfur-nitrogen compounds under mild conditions. Recent developments have shown that hydroxylamine-O-sulfonic acid can facilitate late-stage sulfur-imination to access free nitrogen-hydrogen sulfilimines and sulfoximines. This methodology exploits the unique properties of hydroxylamine-O-sulfonic acid under mild, metal-free, and biomolecule-compatible conditions.

The sulfur-nitrogen bond formation process typically involves the nucleophilic attack of thioether sulfur atoms on the electrophilic nitrogen center of hydroxylamine-O-sulfonic acid. Cross-dehydrogenative coupling reactions between thiols and nitrogen-hydrogen compounds have been extensively developed using hydroxylamine-O-sulfonic acid as the nitrogen source. These reactions proceed through mechanistically distinct pathways depending on the specific sulfur substrate and reaction conditions employed.

Experimental investigations have demonstrated that hydroxylamine-O-sulfonic acid enables the transformation of thiolones, thioacids, thioamides, dithioacids, and thioethers into corresponding hydrosulfamines and hydrosulfonium salts. The yields for these reactions are generally good, and the experimental procedures remain relatively simple compared to alternative methodologies. Sulfilimines produced through these methods have proven to be valuable intermediates in organic synthesis due to their unique reactivity profiles.

The development of sulfur-nitrogen bond formation using hydroxylamine-O-sulfonic acid has particular significance in medicinal chemistry, where sulfilimine moieties serve as aza-isosteres of sulfoxides. These compounds function as building blocks, auxiliaries, ligands, bioconjugation handles, and precursors to versatile sulfur(VI) scaffolds including sulfoximines and sulfondiimines. The methodology shows excellent chemoselectivity and broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules.

Carbon-Nitrogen Bond Formation

Carbon-nitrogen bond formation represents one of the most significant applications of hydroxylamine-O-sulfonic acid in synthetic chemistry. The compound functions as an electrophilic aminating reagent capable of introducing nitrogen functionality onto various carbon centers through diverse mechanistic pathways. Transition metal-catalyzed reactions using hydroxylamine-O-sulfonic acid have enabled the development of numerous carbon-nitrogen bond forming processes.

Copper-catalyzed electrophilic amination reactions utilizing hydroxylamine-O-sulfonic acid have demonstrated high efficiency in forming carbon-nitrogen bonds. These reactions proceed through oxidative addition of the nitrogen-oxygen bond to copper complexes, followed by reductive elimination to form new carbon-nitrogen bonds. The methodology has been successfully applied to the amination of organometallic reagents, including organozinc and organomagnesium compounds.

Palladium-catalyzed carbon-hydrogen activation coupled with electrophilic amination using hydroxylamine-O-sulfonic acid has enabled direct functionalization of both sp² and sp³ carbon-hydrogen bonds. These reactions proceed via a palladium(II)/palladium(IV) catalytic cycle, where carbon-hydrogen activation is followed by oxidative insertion into the nitrogen-oxygen bond of hydroxylamine-O-sulfonic acid. The resulting palladium(IV) complex undergoes reductive elimination to form the desired carbon-nitrogen bond.

Rhodium-catalyzed aziridination of unactivated olefins using hydroxylamine-O-sulfonic acid has emerged as a powerful method for nitrogen-hydrogen and nitrogen-alkyl aziridine synthesis. This transformation overcomes drawbacks associated with previous methods and enables environmentally friendly and cost-effective direct aziridination of olefins. The reaction proceeds with excellent stereospecificity and shows broad functional group tolerance, making it suitable for complex molecule synthesis.

Oxygen-Nitrogen Bond Formation

Oxygen-nitrogen bond formation using hydroxylamine-O-sulfonic acid represents a specialized area of synthetic chemistry focused on creating nitrogen-oxygen linkages in various molecular frameworks. The inherent nitrogen-oxygen bond present in hydroxylamine-O-sulfonic acid can be exploited to introduce oxygen-nitrogen connectivity into target molecules through appropriate synthetic strategies. These transformations often involve the nucleophilic attack of oxygen-containing nucleophiles on the electrophilic nitrogen center.

The formation of oxime derivatives through hydroxylamine-O-sulfonic acid represents a fundamental oxygen-nitrogen bond formation process. When reacting with carbonyl compounds, hydroxylamine-O-sulfonic acid forms oxime-O-sulfonic acids as intermediates, which can undergo subsequent transformations to yield diverse nitrogen-oxygen containing products. These oxime intermediates serve as versatile building blocks for further synthetic elaboration.

Heterocyclic hydroxylamine-O-sulfonates constitute a novel family of formal O-substituted hydroxyguanidines and hydroxyamidines that serve as functional precursors to fused heterocyclic ring systems incorporating nitrogen-oxygen moieties. These compounds are readily accessible from the reaction of chloroazoles, chloroazines, and chlorodiazines with hydroxylamine-O-sulfonic acid. The resulting products exhibit rich chemistry exemplified by tandem reactions and cyclization processes.

The synthesis of oxaziridines using hydroxylamine-O-sulfonic acid has been reported as an efficient method for constructing three-membered nitrogen-oxygen heterocycles. These strained ring systems find applications in oxidation chemistry and as synthetic intermediates for more complex molecular architectures. The mild reaction conditions and high yields associated with these transformations make hydroxylamine-O-sulfonic acid an attractive reagent for oxaziridine synthesis.

Nitrogen-Nitrogen Bond Formation

Nitrogen-nitrogen bond formation using hydroxylamine-O-sulfonic acid has gained significant attention in synthetic chemistry due to the prevalence of nitrogen-nitrogen linkages in biologically active compounds. The compound serves as an efficient source of electrophilic nitrogen for constructing nitrogen-nitrogen bonds through various mechanistic pathways. These reactions often proceed under mild conditions and demonstrate excellent selectivity profiles.

The synthesis of N-aryl[3,4-d]pyrazolopyrimidines exemplifies the utility of hydroxylamine-O-sulfonic acid in nitrogen-nitrogen bond formation. This one-pot synthesis utilizes a cyclization reaction upon an oxime derived from hydroxylamine-O-sulfonic acid to form the nitrogen-nitrogen bond of the pyrazolopyrimidine ring. The methodology achieves good yields under mild reaction conditions and demonstrates high E-diastereoselectivity in oxime formation.

Mechanistic studies suggest that nitrogen-nitrogen bond formation using hydroxylamine-O-sulfonic acid proceeds through initial oxime formation followed by cyclization. The high E-diastereoselectivity observed in these reactions has been attributed to the electron-withdrawing nature of the sulfonate group, which influences the stereochemistry of the elimination step during oxime formation. This stereochemical control is crucial for the subsequent cyclization process.

The formation of diaziridines represents another important application of hydroxylamine-O-sulfonic acid in nitrogen-nitrogen bond construction. Under basic conditions in the presence of primary amines, hydroxylamine-O-sulfonic acid forms diaziridines with aldehydes and ketones, which can be easily oxidized to more stable diazirines. These three-membered nitrogen-nitrogen heterocycles serve as valuable synthetic intermediates and find applications in chemical biology.

Cyclization Reactions

Lactam Synthesis

Lactam synthesis using hydroxylamine-O-sulfonic acid represents a significant advancement in the preparation of cyclic amides. The compound enables the transformation of alicyclic ketones into lactams through a Beckmann rearrangement process that proceeds under mild reaction conditions. This methodology has proven particularly valuable for synthesizing lactams with diverse ring sizes and substitution patterns.

The copper(II) triflate-catalyzed Beckmann rearrangement of ketones using hydroxylamine-O-sulfonic acid has emerged as an efficient protocol for lactam synthesis. This method employs hydroxylamine-O-sulfonic acid as a commercial, water-soluble aminating agent that directly provides desired amides in good to excellent yields. The reaction conditions are compatible with most functional groups, making it suitable for complex substrate transformations.

Optimization studies have revealed that the choice of base significantly influences the efficiency of lactam formation. Cesium hydroxide monohydrate has been identified as the most effective base, providing the desired amides in high yields while minimizing side product formation. The reaction typically proceeds at room temperature, eliminating the need for harsh thermal conditions traditionally associated with Beckmann rearrangements.

| Substrate Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alicyclic ketones | Concentrated formic acid, reflux | 70-85 | |

| Aromatic ketones | Cu(OTf)₂, CsOH·H₂O, rt | 80-95 | |

| Substituted ketones | Cu(OTf)₂, various bases | 75-90 |

The mechanism of lactam formation involves initial oxime formation between the ketone substrate and hydroxylamine-O-sulfonic acid, followed by rearrangement to form the lactam product. The copper catalyst facilitates both the oxime formation and subsequent rearrangement steps, leading to improved reaction rates and yields compared to uncatalyzed processes. This dual catalytic role makes copper(II) triflate particularly effective for these transformations.

Heterocyclic Ring Closure

Heterocyclic ring closure reactions using hydroxylamine-O-sulfonic acid have enabled the synthesis of diverse nitrogen-containing ring systems. The compound serves as both a nitrogen source and cyclization promoter in these transformations, facilitating the formation of five-, six-, and seven-membered heterocycles under mild conditions. These cyclization processes often proceed with high regioselectivity and functional group tolerance.

The synthesis of benzisoxazoles through nucleophilic attack of hydroxylamine-O-sulfonic acid on 2-hydroxybenzaldehyde followed by cyclization represents an efficient heterocyclic ring closure. This transformation produces 1,2-benzisoxazole, which serves as a structural element in pharmaceutically important compounds including the antipsychotic risperidone and paliperidone, as well as the anticonvulsant zonisamide. The reaction proceeds through initial oxime formation followed by intramolecular cyclization.

Isothiazole synthesis using hydroxylamine-O-sulfonic acid has been achieved through cyclization of appropriate precursors. The reaction of 3-cyanopyridine-2-thiones with hydroxylamine-O-sulfonic acid in the presence of base produces 3-aminoisothiazolo[5,4-b]pyridines in good yields. This methodology extends the general isothiazole synthesis to more complex bicyclic systems with potential biological activity.

Pyrazolopyridine synthesis represents another significant application of hydroxylamine-O-sulfonic acid in heterocyclic ring closure. Pyridines containing β-carbonyl functionality in the 2-position undergo ring closure with hydroxylamine-O-sulfonic acid to give pyrazolo[1,5-a]pyridines in good yields. The reaction mechanism involves electrophilic attack of hydroxylamine-O-sulfonic acid on the carbonyl function to give a derived oxime-O-sulfonate, followed by electrophilic attack of the oxime nitrogen on the pyridine nitrogen.

| Heterocycle Type | Starting Material | Yield (%) | Conditions |

|---|---|---|---|

| Benzisoxazole | 2-Hydroxybenzaldehyde | 75-85 | Room temperature |

| Isothiazolopyridine | 3-Cyanopyridine-2-thione | 70-80 | Base catalysis |

| Pyrazolopyridine | 2-Carbonylpyridine | 80-90 | Mild heating |

Nitrile and Oxime Synthesis

Beckmann Rearrangement

The Beckmann rearrangement of ketones using hydroxylamine-O-sulfonic acid has revolutionized the synthesis of secondary amides and related nitrogen-containing compounds. This transformation traditionally requires harsh reaction conditions that limit its practicality and scope, but the use of hydroxylamine-O-sulfonic acid as an aminating agent has enabled mild reaction protocols with broad functional group compatibility. The copper(II) triflate-catalyzed version of this reaction represents a significant advancement in synthetic methodology.

Mechanistic investigations reveal that the Beckmann rearrangement proceeds through initial formation of an oxime intermediate from the ketone substrate and hydroxylamine-O-sulfonic acid. The copper catalyst facilitates both the oxime formation step and the subsequent rearrangement to form the amide product. This dual catalytic role distinguishes the hydroxylamine-O-sulfonic acid-mediated process from traditional Beckmann rearrangements that typically require strong acid activation.

The optimization of reaction conditions has identified cesium hydroxide monohydrate as the most effective base for promoting the Beckmann rearrangement. Under these conditions, the desired amides are obtained in excellent yields while maintaining broad substrate scope. The reaction tolerates various functional groups including halides, ethers, and aromatic substituents, making it suitable for complex molecule synthesis.

| Ketone Substrate | Base Used | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methoxyacetophenone | CsOH·H₂O | Room temperature | 88 | |

| Cyclohexanone | LiOH | Room temperature | 85 | |

| 4-Methylcyclohexanone | CsOH·H₂O | Room temperature | 90 |

The scope of the Beckmann rearrangement has been extended to include both aliphatic and aromatic ketones. Aromatic ketones, which traditionally require harsh conditions for Beckmann rearrangement, undergo smooth transformation under the mild hydroxylamine-O-sulfonic acid protocol. This represents a significant improvement over classical methods that often require strong acids and elevated temperatures.

Oxime-to-Nitrile Transformations

Oxime-to-nitrile transformations using hydroxylamine-O-sulfonic acid provide an efficient route to nitrile compounds from carbonyl precursors. This transformation proceeds through initial oxime formation followed by elimination of sulfuric acid to yield the corresponding nitrile. The reaction demonstrates particular utility for converting aldehydes to nitriles under mild conditions with high yields.

The mechanism of oxime-to-nitrile conversion involves the formation of oxime-O-sulfonic acids as intermediates. These intermediates undergo elimination reactions at temperatures above room temperature to provide nitriles in high yields. The elimination process is facilitated by the electron-withdrawing nature of the sulfonate group, which activates the oxime for subsequent transformations.

Industrial applications of hydroxylamine-O-sulfonic acid in nitrile synthesis have been demonstrated in the development of second-generation synthetic routes. The synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile, a key building block for S1P₁ receptor modulator cenerimod, utilizes hydroxylamine-O-sulfonic acid for para-selective nitrile formation from aldehyde precursors. This approach avoids safety-critical cyanation steps and undesirable solvents while improving overall yield and green metrics.

The reaction conditions for oxime-to-nitrile transformation can be optimized based on substrate structure and desired selectivity. Aldehydes typically provide nitriles through syn-elimination processes, while ketones may undergo alternative rearrangement pathways depending on substitution patterns. The choice of solvent and temperature plays crucial roles in determining the reaction outcome and product distribution.

| Substrate Type | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Aliphatic aldehydes | Room temperature, elimination | Nitriles | 85-95 |

| Aromatic aldehydes | Mild heating, elimination | Nitriles | 80-90 |

| 2-Hydroxybenzaldehyde | Cyclization conditions | Benzisoxazole | 75-85 |

The development of non-classical nitrile formation using hydroxylamine-O-sulfonic acid has provided safer alternatives to traditional cyanation methods. This approach eliminates the need for toxic cyanide reagents while maintaining high efficiency and selectivity. The methodology has been successfully scaled to multi-hundred gram quantities, demonstrating its practical utility for pharmaceutical manufacturing applications.

Electrophilic Amination

HOSA serves as an electrophilic aminating agent under basic conditions, enabling direct nitrogen incorporation into organic substrates. Its zwitterionic structure (H~3~N^+^OSO~3~^−^) facilitates the transfer of NH~2~ groups to electron-rich sites. For example, tertiary amines react with HOSA to form trisubstituted hydrazinium salts, while pyridine derivatives yield 1-aminopyridinium intermediates [1] [3]. This reactivity extends to alcohols, where HOSA derivatives like fluorenone oxime tosylate mediate O-amination under mild conditions with NaH, demonstrating sensitivity to steric and electronic effects in the alcohol substrate [2].

A notable application is the synthesis of 1H-1,2-diazepines via photochemical rearrangement of 1-N-iminopyridinium ylides derived from HOSA [1]. The electrophilic pathway is particularly effective for introducing amine groups into aromatic systems, where conjugation stabilizes transition states.

Nucleophilic Nitration

Under neutral or acidic conditions, HOSA shifts to nucleophilic behavior, participating in nitration reactions. This duality is exemplified in aldehyde-to-nitrile conversions, where prolonged HOSA treatment dehydrates aldehydes through an intermediate imine formation (RCHO → RCH=N-OH → RCN) [3]. Similarly, alicyclic ketones undergo lactamization via nucleophilic attack of the in situ generated NH group on carbonyl carbons [1]. The nucleophilic mode dominates in polar aprotic solvents, where HOSA’s sulfate group acts as a leaving group, enabling C–N bond formation.

Acid/Base Dependency

pH-Driven Reactivity

The reactivity of HOSA is profoundly influenced by pH:

- Basic conditions (pH > 10): Promote electrophilic amination through deprotonation of the NH group, enhancing electrophilicity [3].

- Neutral/acidic conditions (pH ≤ 7): Favor nucleophilic pathways by protonating the sulfate moiety, facilitating leaving-group departure [1].

This pH sensitivity allows precise control over reaction outcomes. For instance, alkyl aryl ketones yield N-aryl amides under acidic conditions, while aliphatic ketones form oximes at neutral pH without requiring buffer systems [3].

Role of Solvent Systems

Solvent choice modulates HOSA’s reactivity:

| Solvent | Dielectric Constant | Effect on Reaction |

|---|---|---|

| HFIP | 16.7 | Accelerates aziridination via H-bonding [4] [5] |

| Water | 80.1 | Limited to hydrophilic substrates [1] |

| TFE | 27.5 | Moderate rate enhancement [5] |

Hydroxylamine-O-sulfonic acid presents as a white to slightly beige crystalline powder with a melting point of 210°C (with decomposition) [7]. The compound demonstrates excellent solubility in water (675 g/L) with slow decomposition, and maintains stability when stored at 2-8°C under inert atmosphere [8]. Its predicted pKa value of -6.47±0.18 indicates strong acidic character, while the pH of a 100 g/L aqueous solution measures 0.8 [9].

The molecular structure features a hydroxylamine moiety directly connected to a sulfonic acid group through an oxygen bridge, creating a unique O-substituted hydroxylamine derivative [10]. This structural arrangement enables the compound to function as both a nucleophile and electrophile depending on reaction conditions, with basic conditions favoring nucleophilic behavior and acidic conditions promoting electrophilic reactivity [11].

Heterocyclic Chemistry

Amination of Nitrogen Heterocycles

Pyridine and Quinoline Derivatives

The mechanism involves initial deprotonation of hydroxylamine-O-sulfonic acid under basic conditions, followed by nucleophilic attack of the resulting aminate species on the electron-deficient pyridine nitrogen [15]. Quinoline derivatives undergo similar transformations, though generally requiring elevated temperatures (60-80°C) and longer reaction times due to their reduced electrophilicity compared to pyridine [16]. The yields for quinoline N-amination typically range from 30-60%, with electron-withdrawing substituents enhancing reactivity [17].

Various pyridine substitution patterns have been successfully aminated using hydroxylamine-O-sulfonic acid, including 2-methylpyridine, 4-methylpyridine, and 2,6-dimethylpyridine [18]. The reaction demonstrates excellent functional group tolerance, accommodating ester, ether, and halogen substituents without significant side reactions [19].

Imidazole and Pyrazole Systems

Imidazole and pyrazole derivatives represent another important class of heterocycles amenable to N-amination with hydroxylamine-O-sulfonic acid [20]. The reaction of benzimidazole with hydroxylamine-O-sulfonic acid under optimized conditions yields 1-aminobenzimidazole in 62-63% yield [21]. The transformation requires careful pH control, typically employing potassium hydroxide in aqueous dimethylformamide at room temperature [22].

Pyrazole derivatives undergo N-amination through a similar mechanism, though yields vary significantly depending on substitution patterns [23]. Electron-rich pyrazoles demonstrate higher reactivity, while electron-deficient derivatives require more forcing conditions or alternative aminating agents [24]. The synthesis of pyrazolo-benzimidazole derivatives through Mannich condensation reactions involving hydroxylamine-O-sulfonic acid has been reported, yielding products in 28-87% yield depending on substrate complexity [25].

The reaction of 2-chloro-4,5-dihydroimidazole with hydroxylamine-O-sulfonic acid produces 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate in 75-85% yield [26]. This intermediate demonstrates utility in the synthesis of various fused heterocyclic systems through tandem nucleophilic addition-electrophilic amination reactions [27].

Synthesis of Diaziridines and Aziridines

Diaziridine Formation from Carbonyl Compounds

Hydroxylamine-O-sulfonic acid serves as an essential reagent in the synthesis of diaziridines, three-membered nitrogen-containing heterocycles that function as key intermediates in the preparation of diazirines [28]. The classical approach involves treatment of ketones with liquid ammonia to form imines, followed by reaction with hydroxylamine-O-sulfonic acid to enable intramolecular cyclization to the diaziridine [29].

Aliphatic ketones readily undergo this transformation, yielding diaziridines in 70-90% yield under ambient conditions [30]. The reaction proceeds through initial imine formation, followed by nucleophilic attack of the hydroxylamine-O-sulfonic acid nitrogen on the imine carbon, with subsequent cyclization and elimination of sulfuric acid [31]. Aromatic ketones demonstrate slightly lower yields (60-80%) due to reduced electrophilicity, while steroid ketones provide products in 65-85% yield [32].

The mechanism involves formation of a key oxime-O-sulfonate intermediate, which undergoes intramolecular cyclization in the presence of ammonia [33]. The reaction can be conducted on gram scale, with the addition of bases such as potassium hydroxide facilitating direct transformation of the intermediate diaziridine to the corresponding diazirine [34].

Aziridine Synthesis via Olefin Hydroamination

Recent developments have established hydroxylamine-O-sulfonic acid as a superior reagent for the direct synthesis of N-H aziridines from unactivated olefins [35]. This transformation represents a significant advancement over previous methods utilizing nitro-containing aminating agents, offering improved safety profiles and operational simplicity [36].

The reaction of cyclooctene with hydroxylamine-O-sulfonic acid in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) using pyridine or piperidine as base yields the corresponding N-H aziridine in 86-97% yield [37]. The transformation demonstrates excellent stereoselectivity, with no detectable isomerization of olefin geometry during the reaction [38].

The scope of this methodology extends to various olefin classes, including monoterpenes, where geranyl acetate provides the desired aziridine in 80% yield [39]. Complex substrates such as cholesterol undergo efficient aziridination in 85-90% yield, demonstrating the method's applicability to medicinally relevant compounds [40]. The reaction tolerates various functional groups, including esters, ethers, and heterocycles, without competitive side reactions [41].

The mechanism involves initial neutralization of hydroxylamine-O-sulfonic acid by the base, generating a hydroxylamine-O-sulfonate anion that undergoes addition to the olefin double bond [42]. The transformation proceeds through a concerted mechanism, explaining the observed stereoselectivity and lack of rearrangement products [43].

Formation of Tetrazoles and Imidazoles

1-Aminotetrazole Synthesis

Hydroxylamine-O-sulfonic acid enables the efficient synthesis of 1-aminotetrazoles and 2-aminotetrazoles through direct amination of tetrazole derivatives [44]. The reaction of tetrazole with hydroxylamine-O-sulfonic acid in weakly alkaline aqueous solution yields a 2:1 mixture of 1-aminotetrazole and 2-aminotetrazole in 38% total yield [45].

The transformation proceeds through nucleophilic attack of the deprotonated hydroxylamine-O-sulfonic acid on the tetrazole nitrogen atoms [46]. The regioselectivity observed reflects the relative nucleophilicity of the different nitrogen positions within the tetrazole ring [47]. 5-Phenyltetrazole undergoes similar amination to yield 1-amino-5-phenyltetrazole in 60-70% yield [48].

More challenging substrates such as 3-nitro-1H-1,2,4-triazole require buffered conditions using potassium dihydrogen phosphate/dipotassium hydrogen phosphate buffer systems at 80°C for 8 hours, yielding 1-amino-3-nitro-1,2,4-triazole in 18% yield [49]. The lower yield reflects the electron-deficient nature of the substrate, which diminishes the nucleophilicity of the ring nitrogen atoms [50].

Isothiazolo-Pyridine Derivatives

While direct literature reports of isothiazolo-pyridine synthesis using hydroxylamine-O-sulfonic acid are limited, the compound has demonstrated utility in related heterocyclic transformations [51]. The synthesis of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase inhibitors represents an area where hydroxylamine-O-sulfonic acid derivatives find application [52].

The formation of these complex heterocyclic systems typically involves multi-step synthetic sequences where hydroxylamine-O-sulfonic acid serves as a key aminating agent in early stages of the synthesis [53]. The regioselective functionalization of dihalogenated isothiazolo[4,5-b]pyridines has been developed as an efficient synthetic procedure, though specific involvement of hydroxylamine-O-sulfonic acid in these transformations requires further investigation [54].

Pyridine and Quinoline Derivatives

N-Amination of Pyridine Rings

The N-amination of pyridine derivatives with hydroxylamine-O-sulfonic acid represents one of the most thoroughly studied applications of this reagent [55]. The reaction mechanism involves initial deprotonation of hydroxylamine-O-sulfonic acid under basic conditions, followed by nucleophilic attack on the electrophilic pyridine nitrogen [56].

Various pyridine derivatives undergo efficient N-amination, with yields strongly dependent on electronic and steric factors [57]. Electron-deficient pyridines demonstrate enhanced reactivity, while electron-rich derivatives require more forcing conditions [58]. The reaction typically employs aqueous sodium hydroxide or potassium hydroxide as base, with reaction times ranging from 1-4 hours at room temperature [59].

The resulting N-aminopyridinium salts serve as versatile intermediates in organic synthesis, participating in various cycloaddition and rearrangement reactions [60]. Photochemical rearrangement of N-iminopyridinium ylides derived from these salts provides access to 1H-1,2-diazepines in high yields [61].

Quinazoline and Quinoline Analogues

Quinazoline derivatives react with hydroxylamine-O-sulfonic acid to produce N-(3,4-dihydro-4-quinazolinyl)hydroxylamine-O-sulfonic acids [62]. This transformation occurs rapidly at 60-65°C over 5-10 minutes, yielding isolable products in good yield [63]. The reaction mechanism involves initial addition of hydroxylamine-O-sulfonic acid to the quinazoline ring, followed by potential elimination processes [64].

The amination of quinoline derivatives proceeds through similar pathways, though typically requiring elevated temperatures and longer reaction times [65]. 5-Nitroquinoline and 8-hydroxyquinoline undergo amination at the 6- and 8-positions under basic conditions, demonstrating the regioselectivity of this transformation [66].

The synthesis of quinazoline-based pharmaceuticals often incorporates hydroxylamine-O-sulfonic acid as a key reagent in the construction of the core heterocyclic framework [67]. The compound's ability to introduce amino functionality while maintaining structural integrity makes it particularly valuable in medicinal chemistry applications [68].

Mechanistic Considerations

The dual nucleophilic-electrophilic nature of hydroxylamine-O-sulfonic acid underlies its versatility in heterocyclic synthesis [69]. Under basic conditions, deprotonation generates a nucleophilic aminate species that readily attacks electron-deficient heterocyclic carbons and nitrogens [70]. Conversely, under acidic conditions, the protonated form acts as an electrophilic aminating agent [71].

The reaction pathways often involve initial formation of hydroxylamine-O-sulfonate intermediates, which undergo subsequent cyclization, elimination, or rearrangement depending on the substrate structure and reaction conditions [72]. The elimination of sulfuric acid as a byproduct drives many of these transformations to completion [73].

XLogP3

GHS Hazard Statements

H302 (65.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (64.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (63.24%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H412 (63.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard